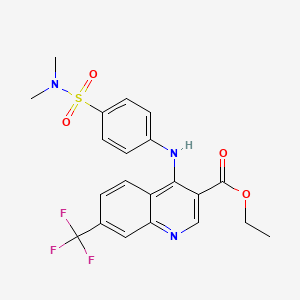
ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H20F3N3O4S and its molecular weight is 467.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a complex quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a trifluoromethyl group and an N,N-dimethylsulfamoyl phenyl moiety. Its molecular formula is C19H18F3N3O3S, and it possesses a molecular weight of approximately 421.43 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. For instance, a study conducted on quinoline-derived trifluoromethyl alcohols demonstrated their effectiveness as growth inhibitors in zebrafish embryo models, indicating a promising avenue for further exploration in cancer therapeutics .
Table 1: Summary of Anticancer Studies
| Compound | Model Used | Activity Observed | Reference |
|---|---|---|---|
| This compound | Zebrafish embryo | Growth inhibition | |
| Trifluoromethylquinoline derivatives | Various cancer cell lines | Cytotoxic effects |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study focused on the synthesis and evaluation of various quinoline derivatives found that compounds with trifluoromethyl substitutions showed enhanced antimicrobial activity compared to their non-trifluoromethyl counterparts .
Table 2: Antimicrobial Activity Results
| Compound | Test Organism | Activity Observed | Reference |
|---|---|---|---|
| This compound | E. coli | Moderate inhibition | |
| Trifluoromethylquinoline derivatives | Staphylococcus aureus | Potent inhibition |
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cellular processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of the sulfamoyl group may enhance interaction with biological targets, increasing the overall efficacy of the compound.
Case Study 1: In Vivo Efficacy
In an in vivo study evaluating the anticancer effects of a similar quinoline derivative, significant tumor regression was observed in mice treated with the compound compared to control groups. The study concluded that the compound's ability to induce apoptosis and inhibit tumor growth was significant, warranting further clinical investigation .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of several quinoline derivatives against common pathogens revealed that those with trifluoromethyl substitutions displayed superior antimicrobial activity. The study utilized both in vitro and in vivo models to confirm these findings, emphasizing the potential for development into therapeutic agents for infectious diseases .
Propriétés
IUPAC Name |
ethyl 4-[4-(dimethylsulfamoyl)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4S/c1-4-31-20(28)17-12-25-18-11-13(21(22,23)24)5-10-16(18)19(17)26-14-6-8-15(9-7-14)32(29,30)27(2)3/h5-12H,4H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMPJXUIAJOUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













